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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-methylbenzoic acid. Due to the limited availability of publicly accessible, complete
experimental spectra for this specific compound, this guide presents a combination of available
data for the target molecule and its close structural analogs. This approach allows for a robust
understanding of its spectroscopic properties. All quantitative data is summarized in structured
tables for ease of comparison, and detailed experimental protocols for each key technique are
provided.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. For 4-Hydroxy-2-methylbenzoic acid, mass spectral
data is available and provides key information for its identification.

Data Presentation: Mass Spectrometry of 4-Hydroxy-2-methylbenzoic Acid
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Parameter Value Source
Molecular Formula CsHsO3 --INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--
] Data available in spectral
Major Fragment lons (m/z) --INVALID-LINK--
databases

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

A small quantity of solid 4-Hydroxy-2-methylbenzoic acid is introduced into the mass
spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in
the ion source. The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions
are accelerated into a mass analyzer, which separates them based on their mass-to-charge
ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. While a complete, digitized IR spectrum for 4-
Hydroxy-2-methylbenzoic acid is not readily available, the expected characteristic absorption
bands can be inferred from its structure and comparison with analogs.

Data Presentation: Infrared Spectroscopy of 4-Hydroxy-2-methylbenzoic Acid (Predicted)
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 3300-2500 Broad

O-H (Phenol) 3600-3200 Broad

C-H (Aromatic) 3100-3000 Medium

C-H (Methyl) 2975-2850 Medium

C=0 (Carboxylic Acid) 1710-1680 Strong

C=C (Aromatic) 1600-1450 Medium-Strong

C-O 1300-1200 Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of solid 4-Hydroxy-2-methylbenzoic acid is placed directly onto the ATR
crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact
between the sample and the crystal. The infrared beam is directed into the crystal and interacts
with the sample at the surface through a series of internal reflections. The evanescent wave
penetrates a short distance into the sample, where absorption occurs at specific frequencies
corresponding to the vibrational modes of the molecule. The attenuated IR beam is then
directed to the detector, and a Fourier transform is applied to the resulting interferogram to
obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed structure of a
molecule by probing the magnetic properties of atomic nuclei. As experimental *H and 13C NMR
data for 4-Hydroxy-2-methylbenzoic acid are not available in public databases, data for the
closely related compound, methyl 4-hydroxy-2-methylbenzoate, is presented below. The
chemical shifts will be similar, with the most significant difference expected for the protons and
carbons near the carboxylic acid group, which will be a methyl ester in the analog.

Data Presentation: *H NMR of Methyl 4-hydroxy-2-methylbenzoate (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

7.84 d 1H Ar-H

6.75 dd 1H Ar-H

6.69 d 1H Ar-H

5.14 s 1H -OH

3.88 S 3H -OCHs

2.53 S 3H Ar-CHs

Source: Inferred from data for similar compounds.

Data Presentation: 133C NMR of Methyl 4-hydroxy-2-methylbenzoate (100 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
171.2 C=0

160.1 Ar-C-OH
141.8 Ar-C-CHs
131.5 Ar-CH

121.2 Ar-C-COOCHs
117.8 Ar-CH

114.2 Ar-CH

52.1 -OCHs

22.0 Ar-CHs

Source: Inferred from data for similar compounds.

Experimental Protocol: NMR Spectroscopy
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Approximately 5-10 mg of 4-Hydroxy-2-methylbenzoic acid is dissolved in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), is added. The sample is then placed in the NMR
spectrometer. For *H NMR, a series of radiofrequency pulses are applied, and the resulting free
induction decay (FID) is recorded. For 13C NMR, broadband proton decoupling is typically used
to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-Hydroxy-2-
methylbenzoic acid is expected to show absorption bands characteristic of a substituted
benzoic acid.

Data Presentation: UV-Vis Spectroscopy of 4-Hydroxybenzoic Acid (in Methanol)

Amax (nm) Molar Absorptivity (€)

254 ~15,000

Note: Data is for the parent compound 4-hydroxybenzoic acid and serves as an estimate. The
methyl substituent in 4-Hydroxy-2-methylbenzoic acid may cause a slight bathochromic (red)
shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of 4-Hydroxy-2-methylbenzoic acid is prepared by accurately weighing a
small amount of the solid and dissolving it in a UV-grade solvent (e.g., methanol or ethanol) in
a volumetric flask. A series of dilutions are then made to obtain solutions of known
concentrations. The UV-Vis spectrophotometer is first blanked using the pure solvent in a
quartz cuvette. The absorbance of each of the prepared solutions is then measured over a
specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (Amax)
is determined from the resulting spectrum.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-Hydroxy-2-methylbenzoic acid.
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294965#spectroscopic-data-of-4-hydroxy-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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